

Technical Guide: Physical Properties of 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloro-4-methylpyridine

Cat. No.: B009390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methylpyridine is a halogenated aromatic heterocyclic organic compound. It serves as a crucial intermediate and building block in the synthesis of a variety of agrochemicals and pharmaceuticals.^[1] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific reactivity and properties that are leveraged in the development of new chemical entities. This document provides a comprehensive overview of the known physical properties of **3,5-Dichloro-4-methylpyridine**, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **3,5-Dichloro-4-methylpyridine** are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

Property	Value	Source
Chemical Name	3,5-Dichloro-4-methylpyridine	[2]
Synonyms	3,5-Dichloro-4-picoline	[2]
CAS Number	100868-46-0	[2] [3]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[2] [3]
Molecular Weight	162.01 g/mol	[2]
Appearance	Off-white to brown crystalline powder	
Melting Point	49 °C	
Boiling Point	125-127 °C at 74 Torr	
Density (Predicted)	1.319 ± 0.06 g/cm ³	
Flash Point	95.8 ± 11.5 °C	
Refractive Index	1.547	

Computed Properties

Property	Value	Source
XLogP3	2.5	[2]
Topological Polar Surface Area	12.9 Å ²	[2]
Heavy Atom Count	9	
Exact Mass	160.9799046 Da	[2]
Monoisotopic Mass	160.9799046 Da	[2]

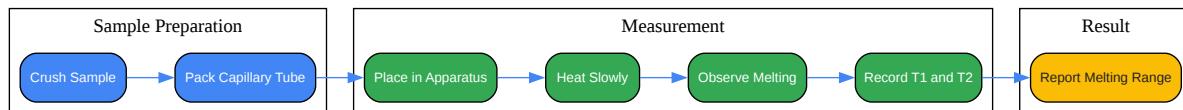
Spectral Data

Detailed experimental spectral data for **3,5-Dichloro-4-methylpyridine**, such as ¹H NMR, ¹³C NMR, and IR spectra, are not readily available in public databases. However, a mass spectrum is available through GC-MS analysis.[\[2\]](#)

- Mass Spectrometry (GC-MS): A spectrum is available which can be used to confirm the molecular weight and fragmentation pattern of the molecule.[\[2\]](#)

For novel batches of this compound, it is recommended that researchers acquire ^1H NMR, ^{13}C NMR, and IR spectra to confirm the structure and purity.

Experimental Protocols


The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like **3,5-Dichloro-4-methylpyridine**.

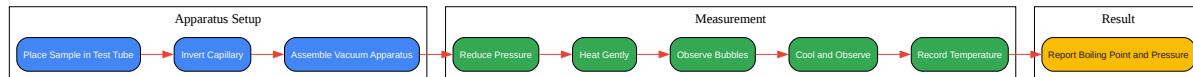
Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.

Methodology:

- Sample Preparation: A small amount of dry, crystalline **3,5-Dichloro-4-methylpyridine** is finely crushed into a powder.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a slow, controlled rate (approximately 1-2 $^{\circ}\text{C}$ per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- Reporting: The melting point is reported as the range $T_1 - T_2$.

[Click to download full resolution via product page](#)


Workflow for Melting Point Determination.

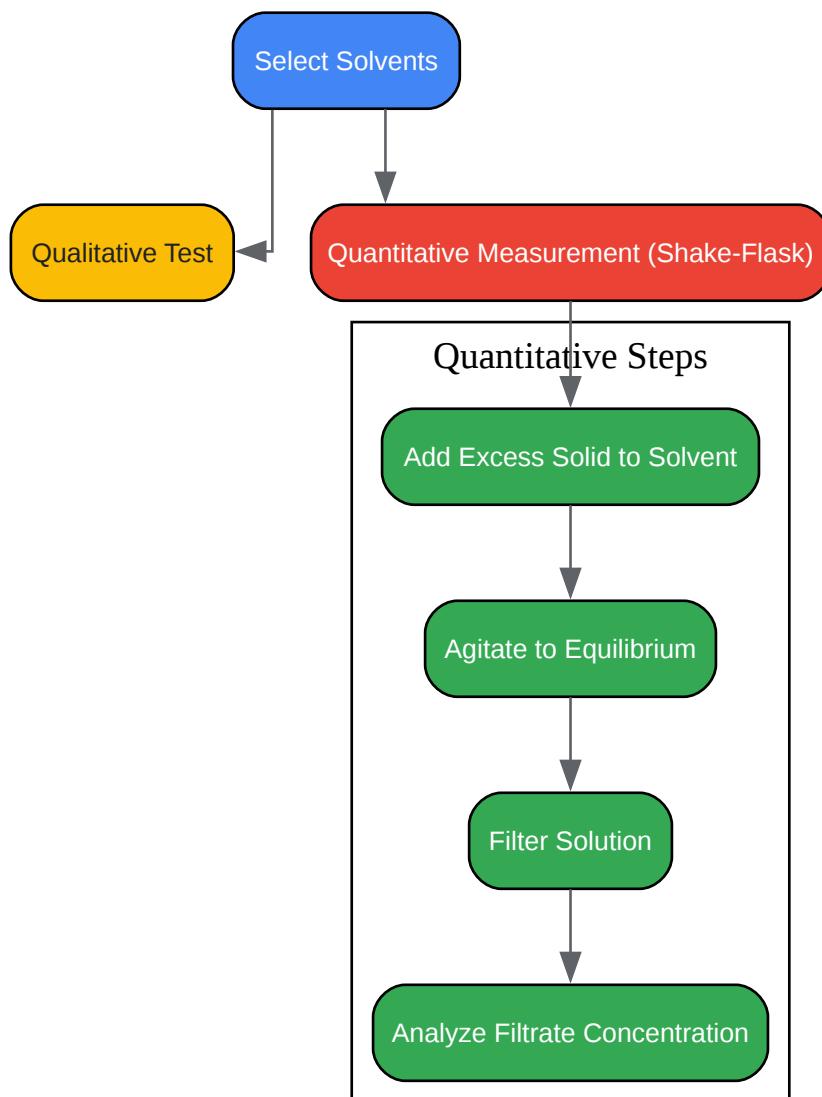
Boiling Point Determination (at Reduced Pressure)

As **3,5-Dichloro-4-methylpyridine** has a relatively high boiling point, determination at reduced pressure is advisable to prevent decomposition.

Methodology:

- Sample Preparation: A small volume (a few milliliters) of molten **3,5-Dichloro-4-methylpyridine** is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Apparatus Assembly: The test tube is attached to a thermometer and placed in a heating bath within a vacuum distillation apparatus.
- Pressure Reduction: The apparatus is evacuated to the desired pressure (e.g., 74 Torr).
- Heating: The heating bath is warmed gently. A stream of bubbles will emerge from the capillary tube.
- Observation: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

[Click to download full resolution via product page](#)


Workflow for Boiling Point Determination.

Solubility Determination

The solubility of **3,5-Dichloro-4-methylpyridine** in various solvents is a key parameter for its use in reactions and formulations. A general qualitative and quantitative procedure is described below.

Methodology:

- Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
- Qualitative Assessment: To a test tube containing a small, known amount of **3,5-Dichloro-4-methylpyridine** (e.g., 10 mg), the solvent is added dropwise with agitation. The visual dissolution is noted.
- Quantitative Measurement (Shake-Flask Method):
 - An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
 - The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is filtered to remove undissolved solid.
 - The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

[Click to download full resolution via product page](#)

Logical Flow for Solubility Determination.

Safety and Handling

3,5-Dichloro-4-methylpyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#)

Conclusion

This technical guide provides a summary of the key physical properties of **3,5-Dichloro-4-methylpyridine** and outlines the standard experimental procedures for their determination. The data and protocols presented are intended to support researchers and scientists in the safe and effective use of this compound in their research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dichloro-4-methylpyridine | C6H5Cl₂N | CID 10953827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3,5-Dichloro-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009390#physical-properties-of-3-5-dichloro-4-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com